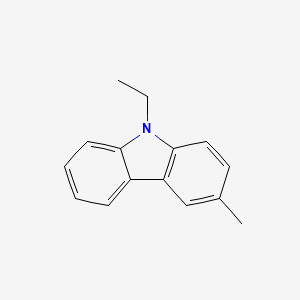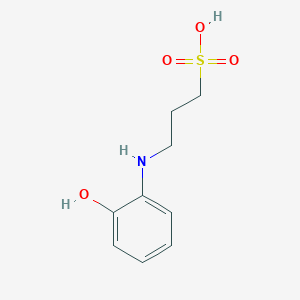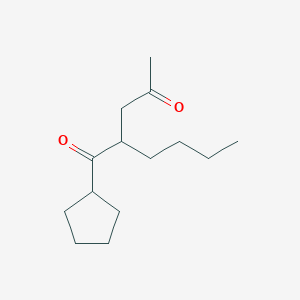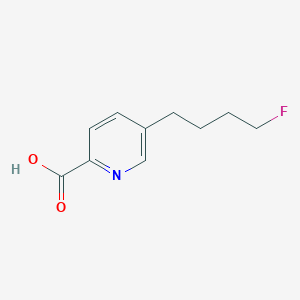
5-(4-Fluorobutyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorobutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorobutyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid.
Fluorobutylation: The bromine atom at the 5-position is replaced with a 4-fluorobutyl group using a nucleophilic substitution reaction. This step often involves the use of a fluorobutyl halide and a suitable base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluorobutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorobutyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-(4-Fluorobutyl)pyridine-2-carboxylic acid is unique due to the presence of the fluorobutyl group, which imparts distinct physicochemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
49751-41-9 |
|---|---|
Molekularformel |
C10H12FNO2 |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
5-(4-fluorobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12FNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
InChI-Schlüssel |
IWWBNGIEPDGUTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCCCF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


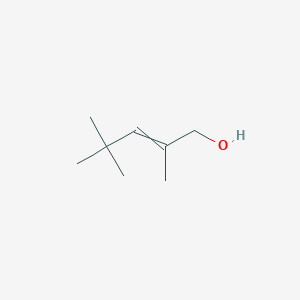
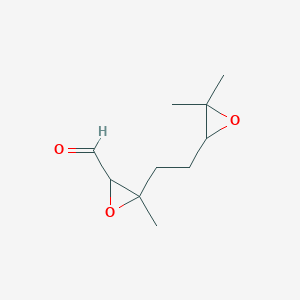


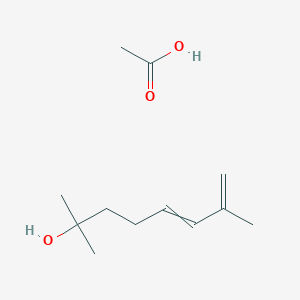


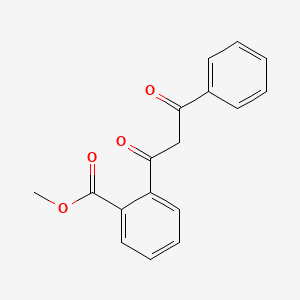
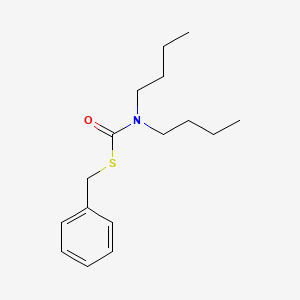
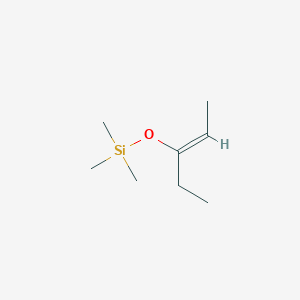
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
